trans-4-Methylcyclohexanamine hydrochloride

Description

The exact mass of the compound trans-4-Methylcyclohexanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-Methylcyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Methylcyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKJSRZELQHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955108 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33483-66-8, 33483-65-7, 100959-19-1 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Methylcyclohexanamine Hydrochloride

Section 1: Introduction and Strategic Importance

trans-4-Methylcyclohexanamine hydrochloride is a primary amine salt of significant interest within the pharmaceutical and specialty chemical sectors. Its rigid, stereochemically defined cyclohexyl backbone makes it a crucial building block, most notably as a key starting material in the synthesis of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent for the management of type 2 diabetes.[1] The physical properties of this intermediate are not merely academic data points; they are critical process parameters that directly influence its purification, handling, formulation, reaction kinetics, and ultimately, the quality and purity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the core physical properties of trans-4-Methylcyclohexanamine hydrochloride. It is intended for researchers, process chemists, and quality control analysts who require a deep, practical understanding of this compound. We will move beyond simple data reporting to explore the causality behind these properties and detail the experimental methodologies required for their accurate determination, ensuring process control and regulatory compliance.

Section 2: Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is fundamental to interpreting its physical behavior. The trans stereochemistry, where the methyl and amino groups are on opposite sides of the cyclohexane ring plane, results in a more thermodynamically stable diequatorial conformation, which dictates its packing in the crystal lattice and its interactions in solution.

-

IUPAC Name : (1r,4r)-4-Methylcyclohexan-1-amine hydrochloride

-

Synonyms : trans-4-Methylcyclohexylamine HCl, Cyclohexanamine, 4-methyl-, hydrochloride, trans-[1]

-

Molecular Formula : C₇H₁₆ClN[4]

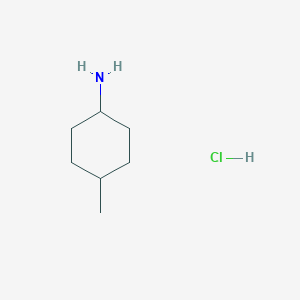

Caption: 2D representation of trans-4-Methylcyclohexanamine hydrochloride.

Section 3: Core Physical Properties

The physical characteristics of an intermediate are paramount for process design. The conversion of the free amine to its hydrochloride salt dramatically alters these properties, enhancing stability and modifying solubility in a manner favorable for isolation and purification.[4]

| Physical Property | Value | Significance & Expert Insights |

| Appearance | White to off-white crystalline solid or flakes.[1][6] | The color and crystalline nature are primary indicators of purity. Any deviation (e.g., yellowing, oiliness) may suggest the presence of impurities or residual solvent. |

| Melting Point | ~260 °C[1][6] | The high melting point is characteristic of an ionic salt with a stable crystal lattice. It serves as a crucial, easily measured proxy for purity; impurities typically depress and broaden the melting range. |

| Solubility | Soluble in water and alcohols.[4] | As a salt, it is readily soluble in polar protic solvents. This property is exploited during synthesis for purification via crystallization or for preparing aqueous solutions for subsequent reaction steps.[4] |

| Storage | Sealed in dry, room temperature conditions.[4][6] | The recommendation to keep it sealed and dry suggests it may be hygroscopic. Proper storage is essential to maintain its physical integrity and prevent clumping or degradation.[4] |

Section 4: Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of the compound's identity and stereochemistry. For a molecule like this, NMR is particularly powerful for confirming the trans configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of trans-4-Methylcyclohexanamine hydrochloride would be dominated by the following characteristic absorptions:

-

~2800-3100 cm⁻¹ (broad) : N-H stretching vibrations of the ammonium (R-NH₃⁺) group. This broad, strong absorption is a hallmark of amine salts.

-

~2850-2960 cm⁻¹ : C-H stretching vibrations from the methyl and cyclohexyl groups.

-

~1500-1600 cm⁻¹ : N-H bending (asymmetric) vibrations of the ammonium group.

-

~1450 cm⁻¹ : C-H bending (scissoring) vibrations of the CH₂ groups in the ring.

Section 5: Experimental Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges entirely on the rigor of the experimental method used. The following protocols are self-validating systems designed for accuracy and reproducibility in a drug development setting.

Melting Point Determination by Capillary Method

Causality: This method is the industry standard for determining the melting point of a crystalline solid. The melting range provides a dual confirmation of identity and purity. A sharp, narrow range (e.g., 0.5-1.0°C) is indicative of high purity, whereas a broad, depressed range suggests the presence of impurities that disrupt the crystal lattice.

Detailed Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of residual solvent can act as an impurity, depressing the melting point.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a tight column approximately 2-3 mm high.[8] Consistent loading height is critical for reproducible results.[8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Perform a quick determination by heating rapidly (10-20°C/min) to find the approximate melting temperature.

-

Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the approximate melting point found in the rapid scan.[9]

-

Observation: From this point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Recording Data: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts.

-

-

Reporting: Report the result as a range (T₁ - T₂). For a pure sample, this should be a narrow range at approximately 260°C.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Causality: This protocol establishes a compound's solubility profile, which is critical for selecting appropriate solvents for reactions, extractions, and crystallizations. For an amine salt, solubility in polar solvents and insolubility in nonpolar solvents is expected and confirmatory.

Detailed Protocol:

-

Setup: Label a series of small, clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Methanol, Ethanol, Dichloromethane, Hexane).

-

Sample Addition: Add approximately 25 mg of trans-4-Methylcyclohexanamine hydrochloride to each test tube.

-

Solvent Addition: Add the first solvent (e.g., Water) to the corresponding test tube in 0.5 mL increments.

-

Mixing: After each addition, cap and vigorously shake or vortex the tube for 30-60 seconds.[10][11]

-

Observation: Visually inspect the solution for any undissolved solid. A compound is considered "soluble" if it dissolves completely.

-

Quantification: Continue adding solvent up to a total of 3 mL. Record the approximate volume of solvent required for complete dissolution. If the solid does not dissolve in 3 mL, it is considered "insoluble" or "sparingly soluble" in that solvent.

-

Reporting: Report results qualitatively (e.g., Soluble in Water, Insoluble in Hexane).

Determination of Water Content by Karl Fischer Titration

Causality: Karl Fischer (KF) titration is the gold standard for water content determination due to its high accuracy, precision, and specificity for water.[12] For a potentially hygroscopic solid like an amine salt, quantifying the water content is a critical quality attribute, as excess water can affect reaction stoichiometry and product stability. Because amines are basic, they can interfere with the KF reaction; this protocol includes a neutralization step to ensure accuracy.[13]

Detailed Protocol:

-

Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.

-

Reagent Preparation (for basic samples): The amine can alter the pH of the KF reagent, leading to inaccurate results.[13] To mitigate this, add a suitable neutralizing agent, such as benzoic acid, to the anode solution before starting the titration.[13]

-

Cell Conditioning: Start the titrator and allow the titration cell to reach its dry, stable endpoint (low drift).

-

Sample Preparation: Accurately weigh a suitable amount of the solid sample using an analytical balance.

-

Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration cell. Ensure the transfer is quantitative.

-

Titration: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

-

Reporting: Report the water content as a percentage by weight (% w/w).

Section 6: Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols when handling any chemical intermediate.

-

Hazard Identification : This compound is known to cause skin, eye, and respiratory system irritation. GHS classifications indicate it can cause skin irritation and serious eye irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Minimize dust generation during transfer.[4]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6] The instruction to keep the container sealed reinforces its likely hygroscopic nature.[4]

Section 7: Conclusion

The physical properties of trans-4-Methylcyclohexanamine hydrochloride—a high melting point, characteristic solubility in polar solvents, and distinct spectroscopic signatures—are direct consequences of its ionic salt structure and defined stereochemistry. A thorough understanding and precise measurement of these properties, using validated methodologies as described herein, are indispensable for ensuring the quality, consistency, and processability of this vital pharmaceutical intermediate. These data form the bedrock of robust process development, quality control, and successful drug substance manufacturing.

Section 8: References

-

Vertex AI Search. (2026). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. 14

-

University of Calgary. (n.d.). Melting point determination.

-

ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7.

-

Home Sunshine Pharma. (n.d.). Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. 1

-

Westlab Canada. (2023). Measuring the Melting Point. 15

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. 16

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. 10

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. 17

-

Pharma Beginners. (2020). Melting Point Apparatus - SOP. 9

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). SOP FOR MELTING POINT APPARATUS. 8

-

ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. 7

-

University of Colorado Boulder. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. 11

-

Guidechem. (n.d.). trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki. 4

-

Santa Cruz Biotechnology, Inc. (n.d.). trans-4-Methyl-cyclohexylamine hydrochloride.

-

Deepak Novochem Technologies Limited. (2022). Trans-4 Methyl Cyclohexylamine Hydrochloride. 3

-

PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride.

-

Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines. 13

-

Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. 18

-

Kanto Chemical Co., Inc. (n.d.). Development of Karl Fischer Reagents. 12

-

PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. 5

Sources

- 1. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. scbt.com [scbt.com]

- 3. dntl.co.in [dntl.co.in]

- 4. guidechem.com [guidechem.com]

- 5. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7 [amp.chemicalbook.com]

- 7. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]

- 8. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 9. pharmabeginers.com [pharmabeginers.com]

- 10. chem.ws [chem.ws]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. mcckf.com [mcckf.com]

- 13. hiranuma.com [hiranuma.com]

- 14. nbinno.com [nbinno.com]

- 15. westlab.com [westlab.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. saltise.ca [saltise.ca]

- 18. mt.com [mt.com]

An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Methylcyclohexanamine hydrochloride (CAS Number: 33483-65-7) is a pivotal chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1] This white to off-white crystalline solid is a derivative of cyclohexylamine, distinguished by a methyl group at the fourth position of the cyclohexane ring in a trans configuration relative to the amine group.[2][3] Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a versatile building block in complex organic synthesis.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

The distinct stereochemistry of trans-4-Methylcyclohexanamine hydrochloride dictates its physical and chemical behavior, which is crucial for its application in stereoselective synthesis.

| Property | Value | References |

| CAS Number | 33483-65-7 | [4][5] |

| Molecular Formula | C₇H₁₅N·HCl | [6] |

| Molecular Weight | 149.66 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder or flakes | [2][3] |

| Melting Point | Approximately 260°C | [3] |

| Boiling Point | 195.9°C at 760 mmHg (for the free base) | [3] |

| Solubility | Soluble in water | [2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and ignition sources. Recommended to be sealed in dry, room temperature conditions. | [2][4] |

Synthesis and Manufacturing

The synthesis of trans-4-Methylcyclohexanamine hydrochloride with high stereochemical purity is critical for its primary applications, particularly in the pharmaceutical sector. Several synthetic routes have been developed, often focusing on stereoselective control to maximize the yield of the desired trans-isomer.

A prevalent industrial method involves the catalytic hydrogenation of p-methylaniline or related precursors, followed by separation of the cis and trans isomers and subsequent salt formation with hydrochloric acid.[2]

Another sophisticated approach involves a multi-step process that ensures high stereoselectivity:[5][8]

-

Formation of a Schiff's Base: An appropriate starting material is reacted to form a Schiff's base.

-

Isomerization: The Schiff's base undergoes isomerization using a strong base in a suitable solvent (e.g., aliphatic ethers, cyclic ethers, or dialkylsulfoxides) to favor the formation of the trans-isomer precursor.[8]

-

Acid Hydrolysis: The resulting isomeric compound is subjected to acid hydrolysis with a mineral acid, such as hydrochloric acid, to yield the hydrochloride salt of trans-4-methylcyclohexylamine.[5][8]

-

Purification: The final product can be further purified by crystallization from solvents like C1-C5 alcohols or their esters to achieve high purity.[8]

A patented method also describes the synthesis starting from an anti-mixture of 4-methylcyclohexylamine, which is then subjected to acidification to separate the cis and trans isomers as their hydrochloride salts.[9]

Caption: Generalized synthetic workflow for trans-4-Methylcyclohexanamine hydrochloride.

Analytical Characterization

Ensuring the purity and stereochemical integrity of trans-4-Methylcyclohexanamine hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

-

Gas Chromatography (GC): GC is a standard method to assess the purity of the compound and to determine the ratio of cis to trans isomers. A purity of 98% or higher is often specified for commercial grades.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure and the stereochemistry of the methyl and amine groups on the cyclohexane ring.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for non-volatile impurities.[5]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[10]

Key Applications in Research and Drug Development

The primary and most significant application of trans-4-Methylcyclohexanamine hydrochloride is as a crucial intermediate in the synthesis of Glimepiride .[1] Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus. The specific trans-conformation of the methylcyclohexylamine moiety is essential for the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).[1]

Beyond its role in Glimepiride synthesis, this compound also serves as a versatile building block in the development of other specialty chemicals and agrochemicals, where the cyclohexylamine scaffold is a desired structural motif.[1][2]

Caption: Major application areas for trans-4-Methylcyclohexanamine hydrochloride.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling trans-4-Methylcyclohexanamine hydrochloride. The compound is classified as causing severe skin burns and serious eye damage.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[4]

-

Hand Protection: Wear suitable protective gloves.[4]

-

Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: Use only with adequate ventilation. If dust is generated, a NIOSH-approved respirator should be used.[4]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

trans-4-Methylcyclohexanamine hydrochloride is a chemical intermediate of significant industrial importance, primarily driven by its indispensable role in the synthesis of the antidiabetic drug Glimepiride. A thorough understanding of its physicochemical properties, synthesis, and handling requirements is essential for its safe and effective use in research and manufacturing. The stereospecificity of this compound underscores the broader importance of stereochemistry in modern drug development and organic synthesis.

References

- Current time information in Miami, FL, US. (n.d.). Google Search.

- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.). Google Search.

- trans-4-Methyl-cyclohexylamine HCl - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. (n.d.). ChemicalBook.

- trans-4-Methylcyclohexylamine hydrochloride 33483-65-7 wiki. (n.d.). Guidechem.

- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. (n.d.). Home Sunshine Pharma.

- trans-4-Methylcyclohexanamine|2523-55-9|MSDS. (n.d.). DC Chemicals.

- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. (n.d.).

- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.).

- trans-4-Methylcyclohexylamine | 2523-55-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7. (n.d.). Sigma-Aldrich.

- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. (n.d.). Santa Cruz Biotechnology.

- Material Safety D

- 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride. (n.d.). BLD Pharm.

- Safety D

- cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

- SAFETY D

- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. (n.d.). PubChem.

- trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers. (n.d.). Scimplify.

- trans-4-Methylcyclohexanamine hydrochloride. (n.d.). Fluorochem.

- trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13 C NMR. (n.d.). ChemicalBook.

- trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7. (n.d.). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. aksci.com [aksci.com]

- 5. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 9. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 10. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]

- 11. pipharm.com [pipharm.com]

An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of trans-4-Methylcyclohexanamine hydrochloride, a critical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, analytical validation, and its pivotal role in the pharmaceutical industry, moving beyond surface-level data to explain the causality and strategic considerations behind its application.

Core Chemical Identity and Physical Properties

trans-4-Methylcyclohexanamine hydrochloride is a substituted cycloaliphatic amine salt. Its hydrochloride form enhances stability and solubility in polar solvents, a crucial attribute for its utility in multi-step organic synthesis.[1] The precise molecular weight and other key identifiers are foundational for all stoichiometric calculations and analytical characterizations.

The compound typically appears as a white to off-white crystalline solid or flakes.[1][2] Its physical state and appearance are primary indicators of purity, with significant color deviation often suggesting the presence of impurities.

| Property | Value | Source(s) |

| Molecular Weight | 149.66 g/mol | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₆ClN | [1][3][4] |

| CAS Number | 33483-65-7 | [3][4][5][9][10][11] |

| Canonical SMILES | CC1CCC(CC1)N.Cl | [6][9] |

| InChI Key | GIRKJSRZELQHDX-MEZFUOHNSA-N | [8][12] |

| Appearance | White to Off-white Crystalline Solid/Flakes | [1][2] |

| Purity | ≥97% (Typical) | [3][8] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][3] |

The Criticality of Stereochemistry: Trans vs. Cis Isomers

The defining feature of this molecule is the "trans" configuration, where the methyl (-CH₃) and amine (-NH₂) groups are on opposite sides of the cyclohexyl ring plane. This specific spatial arrangement is paramount for its function as a pharmaceutical building block. In drug synthesis, particularly for molecules that interact with chiral biological targets like enzymes or receptors, the three-dimensional structure of an intermediate dictates the efficacy and safety of the final active pharmaceutical ingredient (API).

The cis isomer, where both functional groups are on the same side of the ring, possesses different physical properties and, more importantly, a different three-dimensional shape. Using an incorrect isomer or a mixture of isomers could lead to the synthesis of an ineffective or even harmful final drug product. Therefore, the synthesis and purification processes are meticulously designed to isolate the trans isomer with high stereochemical purity.

Caption: Comparison of trans and cis isomers.

Synthesis and Purification: A Strategy for Stereochemical Control

The industrial synthesis of trans-4-Methylcyclohexanamine hydrochloride is a multi-step process where the primary challenge is achieving high isomeric purity. A common synthetic strategy involves the catalytic hydrogenation of a suitable precursor, such as 4-methylaniline, to produce a mixture of cis and trans 4-methylcyclohexylamine isomers.[1]

The subsequent and most critical phase is the separation of this isomeric mixture. This is often accomplished through acidification and fractional crystallization. By reacting the amine mixture with hydrochloric acid, the corresponding hydrochloride salts are formed.[4] The trans and cis hydrochloride salts exhibit different solubilities in specific solvent systems, allowing for the selective crystallization of the desired trans-isomer, leaving the more soluble cis-isomer in the mother liquor.

Caption: Generalized workflow for synthesis and purification.

One patented method describes a process involving the isomerization of a Schiff's base using a strong base, followed by acid hydrolysis to yield the trans-4-methylcyclohexylamine salt with high purity.[4][13] This highlights the chemical ingenuity required to control stereochemistry effectively. The choice of solvent, temperature, and acid during these steps is critical for maximizing yield and purity.

Application in Pharmaceutical Manufacturing: The Glimepiride Case Study

The primary industrial application of trans-4-Methylcyclohexanamine hydrochloride is as a key starting material for the synthesis of Glimepiride.[10] Glimepiride is a third-generation sulfonylurea drug used to manage type 2 diabetes. The structural integrity of the trans-4-methylcyclohexyl group is essential for the drug's mechanism of action, which involves binding to the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic β-cells.

The amine group of trans-4-Methylcyclohexanamine provides a reactive site for coupling with other intermediates in the Glimepiride synthesis pathway. The specific trans-orientation of the methyl group ensures the final molecule adopts the correct conformation to fit into its biological target.

Caption: Role as a building block in Glimepiride synthesis.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and isomeric integrity of trans-4-Methylcyclohexanamine hydrochloride is non-negotiable in a pharmaceutical context. A robust analytical workflow is essential for lot release and quality assurance.

A. Purity and Isomer Ratio Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity and, crucially, the trans/cis isomer ratio. A validated reverse-phase HPLC method can effectively separate the isomers and other potential impurities.

Exemplary Step-by-Step HPLC Protocol:

-

Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase Preparation: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol is prepared. The exact ratio is optimized to achieve baseline separation between the cis and trans peaks.

-

Sample Preparation: A standard solution of known concentration is prepared by accurately weighing the hydrochloride salt and dissolving it in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture).

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. The retention times will differ for the trans and cis isomers. Peak area percentages are used to calculate the purity and the trans:cis ratio.

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be suitable for GMP environments.

B. Identity Confirmation with Spectroscopic Methods

-

¹³C NMR and ¹H NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, confirming the identity and providing evidence of the trans configuration through characteristic chemical shifts and coupling constants.[12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (113.20 g/mol ) after the loss of HCl.[14]

-

Infrared (IR) Spectroscopy: Provides confirmation of functional groups present in the molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is imperative. trans-4-Methylcyclohexanamine hydrochloride is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[8]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture absorption and degradation.

This comprehensive guide serves as a foundational resource for understanding the multifaceted nature of trans-4-Methylcyclohexanamine hydrochloride. Its utility is defined not just by its chemical formula, but by the precise control of its stereochemistry, the robustness of its synthesis, and the rigorous analytical methods that confirm its quality for high-stakes applications like pharmaceutical manufacturing.

References

-

Autech Industry Co.,Limited. Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. [Link]

-

Deepak Novochem Technologies Limited. Trans-4 Methyl Cyclohexylamine Hydrochloride. [Link]

-

PharmaCompass. cis-4-methylcyclohexanamine hydrochloride | Drug Information. [Link]

- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

-

Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. [Link]

- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base.

-

PubChem. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. [Link]

-

PubChem. 4-Methylcyclohexylamine | C7H15N | CID 80604. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemscene.com [chemscene.com]

- 4. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. trans-4-Methylcyclohexanamine hydrochloride Online | trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers [scimplify.com]

- 10. nbinno.com [nbinno.com]

- 11. dntl.co.in [dntl.co.in]

- 12. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]

- 13. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 14. trans-4-Methylcyclohexylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of trans-4-Methylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the pharmaceutical industry, notably in the synthesis of the antidiabetic drug Glimepiride.[1][2] This document delves into the theoretical and practical aspects of its solubility, offering a detailed analysis of its physicochemical properties, estimations of its solubility in various solvents, and rigorous, step-by-step protocols for both thermodynamic and kinetic solubility determination. By synthesizing fundamental principles with actionable experimental methodologies, this guide serves as an essential resource for researchers and professionals engaged in drug development, process chemistry, and formulation science, enabling them to effectively harness the solubility characteristics of this important compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a cornerstone of pharmaceutical science, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[3] For pharmaceutical intermediates like trans-4-Methylcyclohexanamine hydrochloride, a thorough understanding of solubility is paramount for optimizing reaction conditions, purification processes, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).[1][2] This guide is dedicated to providing an in-depth exploration of the solubility of trans-4-Methylcyclohexanamine hydrochloride, a compound whose hydrochloride salt form is specifically designed to enhance its stability and solubility in polar solvents.[4]

Physicochemical Properties of trans-4-Methylcyclohexanamine Hydrochloride

The solubility of a compound is intrinsically linked to its physicochemical properties. The key parameters for trans-4-Methylcyclohexanamine hydrochloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClN | [5][6] |

| Molecular Weight | 149.66 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid/flakes | [7] |

| Melting Point | 260 °C | [7] |

| pKa (of the corresponding amine) | ~10.58 (Predicted) | [8] |

| logP (of the corresponding amine) | ~2.22 (Predicted) | [8] |

The high melting point of the hydrochloride salt suggests strong ionic interactions within its crystal lattice. The predicted pKa of the free amine, trans-4-Methylcyclohexanamine, is approximately 10.58, indicating that it is a moderately strong base.[8] Consequently, in its hydrochloride form, it will be protonated and exist as an ammonium salt at physiological pH, a characteristic that significantly enhances its aqueous solubility. The predicted logP value of the free amine (around 2.22) suggests a degree of lipophilicity, which will influence its solubility in organic solvents.[8]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. As an ionic salt, trans-4-Methylcyclohexanamine hydrochloride is highly polar. Its solubility is driven by the favorable ion-dipole interactions between the trans-4-methylcyclohexylammonium and chloride ions and the polar solvent molecules.

In aqueous solutions, the solubility of this amine salt is expected to be high due to the strong hydrogen bonding and ion-dipole interactions with water molecules. In polar protic organic solvents like methanol and ethanol, good solubility is also anticipated due to their ability to form hydrogen bonds and solvate the ions. In polar aprotic solvents such as dimethyl sulfoxide (DMSO), solubility is likely to be moderate, facilitated by dipole-dipole interactions. In non-polar solvents like hexane or toluene, the solubility is expected to be very low, as these solvents cannot effectively solvate the charged ions.

Quantitative Solubility Data (Estimated)

| Solvent | Type | Estimated Solubility | Rationale |

| Water | Polar Protic | Very High (~800 g/L) | Based on the reported solubility of the closely related cyclohexylamine hydrochloride (83 g/100 mL at 17°C). The additional methyl group is expected to have a minor impact on the high aqueous solubility of the hydrochloride salt. |

| Methanol | Polar Protic | High | Cyclohexylamine (the free base) is miscible with methanol, and the hydrochloride salt is known to be soluble in ethanol.[4][7] High solubility is expected. |

| Ethanol | Polar Protic | High | Cyclohexylamine hydrochloride is reported to be soluble in ethanol.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a strong polar aprotic solvent capable of solvating cations well. |

| Dichloromethane (DCM) | Halogenated | Low | While slightly polar, DCM is a poor solvent for ionic salts. |

| Hexane | Non-polar | Very Low/Insoluble | Non-polar solvents are unable to overcome the lattice energy of the ionic salt. |

| Toluene | Aromatic | Very Low/Insoluble | Similar to hexane, toluene is a non-polar solvent. |

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. Two primary types of solubility are relevant in pharmaceutical development: thermodynamic and kinetic solubility.[3][9]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for its determination.[10]

The logical flow for determining the thermodynamic solubility of trans-4-Methylcyclohexanamine hydrochloride is depicted below.

Caption: Workflow for Thermodynamic Solubility Determination.

Objective: To determine the equilibrium solubility of trans-4-Methylcyclohexanamine hydrochloride in a selected solvent at a controlled temperature.

Materials:

-

trans-4-Methylcyclohexanamine hydrochloride (>99% purity)

-

Selected solvent (e.g., deionized water, methanol, ethanol) of analytical grade

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of trans-4-Methylcyclohexanamine hydrochloride to a known volume of the chosen solvent in a sealed vial. A significant amount of undissolved solid should be visible.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed at the same temperature for at least one hour to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase.

-

Quantification: Quantify the concentration of trans-4-Methylcyclohexanamine hydrochloride in the diluted sample using a validated HPLC method. A Charged Aerosol Detector (CAD) or derivatization followed by UV detection is suitable as the analyte lacks a strong chromophore.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units of mg/mL or g/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a supersaturated solution. It is often used in the early stages of drug discovery for high-throughput screening.[4]

The following diagram illustrates the process for determining the kinetic solubility of trans-4-Methylcyclohexanamine hydrochloride.

Caption: Workflow for Kinetic Solubility Determination.

Objective: To rapidly assess the kinetic solubility of trans-4-Methylcyclohexanamine hydrochloride in an aqueous buffer.

Materials:

-

trans-4-Methylcyclohexanamine hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Nephelometer or a plate reader capable of measuring turbidity

-

Multichannel pipettes

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of trans-4-Methylcyclohexanamine hydrochloride in DMSO (e.g., 10 mM).

-

Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Rapidly add the aqueous buffer to the wells to achieve the desired final compound concentrations (e.g., in a serial dilution).

-

Incubation and Measurement: Place the plate on a shaker for a defined period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well at specific time points using a nephelometer.

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Factors Influencing Solubility

Several factors can significantly impact the solubility of trans-4-Methylcyclohexanamine hydrochloride:

-

pH: As an amine salt, its solubility is pH-dependent. In acidic to neutral conditions, it will remain in its protonated, more soluble form. At high pH values (above its pKa), it will be deprotonated to the less water-soluble free amine.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most salts, solubility increases with temperature.

-

Common Ion Effect: The presence of a common ion (e.g., chloride from NaCl in the solvent) can decrease the solubility of the salt.

-

Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.

Conclusion

This technical guide has provided a detailed examination of the solubility of trans-4-Methylcyclohexanamine hydrochloride. By understanding its physicochemical properties and the theoretical principles governing its dissolution, researchers can make informed decisions in its handling and application. The provided estimations for its solubility in various solvents offer a practical starting point for experimental design. Furthermore, the detailed protocols for both thermodynamic and kinetic solubility determination equip scientists with the necessary tools to generate reliable and reproducible data. A comprehensive grasp of the solubility of this key pharmaceutical intermediate is crucial for the efficient and successful development of new therapeutics.

References

-

LookChem. (n.d.). trans-4-Methylcyclohexyl amine. Retrieved from [Link]

-

PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

PharmaCompass. (n.d.). trans-4-Methyl-cyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Trans-4-Methylcyclohexylamine Hydrochloride in Glimepiride Manufacturing. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]

- 6. Cyclohexylamine hydrochloride CAS#: 4998-76-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. atamankimya.com [atamankimya.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

trans-4-Methylcyclohexanamine hydrochloride melting point

An In-Depth Technical Guide to the Melting Point Determination of trans-4-Methylcyclohexanamine Hydrochloride

Introduction

trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7) is a pivotal chemical intermediate, recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][2] Notably, it serves as a critical building block in the manufacture of Glimepiride, an oral hypoglycemic agent widely used in the management of type 2 diabetes.[1] In the rigorous environment of pharmaceutical development and manufacturing, the unambiguous identification and purity assessment of such intermediates are paramount. The melting point is a fundamental thermodynamic property that serves as a robust, time-efficient, and cost-effective indicator of both identity and purity.[3]

This guide provides a comprehensive framework for the accurate and reliable determination of the melting point of trans-4-Methylcyclohexanamine hydrochloride. It moves beyond a simple procedural recitation to instill a deeper understanding of the underlying scientific principles, ensuring that the described protocols are not merely followed, but are executed as a self-validating system for generating trustworthy data.

Part 1: Theoretical Foundations of Melting Point Analysis

The Solid-Liquid Phase Transition: An Intermolecular Perspective

The melting point is the temperature at which a substance transitions from a highly ordered solid crystalline lattice to a disordered liquid state.[3] This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules or ions in their fixed positions.[4] For trans-4-Methylcyclohexanamine hydrochloride (C₇H₁₅N·HCl), a salt, the primary force is the strong electrostatic attraction between the protonated amine (cyclohexylammonium) cation and the chloride anion. Additional van der Waals forces also contribute to the lattice energy. The high energy required to disrupt this ionic lattice is reflected in its relatively high melting point.

Melting Point as a Gold Standard for Purity

For a pure, crystalline organic compound, the melting transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of soluble impurities disrupts the uniform crystalline lattice structure.[4] This disruption has two primary consequences, a phenomenon known as melting point depression:

-

Lowering of the Melting Point: The impurities weaken the overall intermolecular forces within the crystal lattice, requiring less energy to break it apart.

-

Broadening of the Melting Range: Melting begins at a lower temperature in localized regions rich in impurities and is not complete until the entire mixture, including the pure component, has transitioned to the liquid phase at a higher temperature.

Therefore, a broad melting range is a strong indicator of a substance's impurity.[5][6]

Specific Considerations for an Amine Hydrochloride Salt

-

Hygroscopicity: Amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. Absorbed water acts as an impurity, leading to significant melting point depression and a broadened range. Proper sample handling and drying are therefore critical.

-

Thermal Stability: While generally stable, some organic salts can decompose at or near their melting point, evidenced by discoloration (e.g., turning yellow or brown), effervescence, or charring. Observing such changes is a key part of the analysis.

Part 2: The Self-Validating Protocol for Accurate Determination

A reliable melting point determination is not just a measurement; it is the product of a validated system. This protocol is designed to be self-validating through rigorous calibration and meticulous technique.

Instrumentation and Materials

-

Melting Point Apparatus: A digital apparatus with a heated metal block, controlled heating ramp, and integrated thermometer/viewer is recommended.

-

Capillary Tubes: High-quality, thin-walled glass capillary tubes, sealed at one end.

-

Sample Preparation Tools: Mortar and pestle, spatula.

-

Certified Reference Standards: A minimum of three standards with melting points bracketing the expected melting point of the sample (e.g., Vanillin, Caffeine, Benzoic Acid).[7][8]

-

Substance Under Test: trans-4-Methylcyclohexanamine hydrochloride, finely powdered and thoroughly dried.

System Suitability: Calibration of the Melting Point Apparatus

Expertise & Trustworthiness: Calibration is the cornerstone of data integrity. It verifies that the apparatus's temperature reading is accurate and traceable to established standards. Performing this step ensures that any observed deviation in the sample's melting point is due to the sample itself, not instrumental error.[9]

Protocol for Calibration:

-

Selection of Standards: Choose at least three certified reference standards whose melting points encompass the expected value for the test substance.

-

Preparation: Separately prepare a capillary tube for each standard, packing the finely powdered standard to a height of 2-3 mm.[9]

-

Measurement: Determine the melting point of each standard, starting with the lowest melting compound. Use a slow heating rate of approximately 1°C per minute near the expected melting point.[5]

-

Verification: The observed melting point for each standard must fall within the acceptable range specified on its certificate of analysis.

-

Correction Factor: If a consistent, linear deviation is observed, a calibration curve or correction factor can be established. However, if the deviation exceeds the manufacturer's specifications (e.g., >1°C), the instrument should be labeled "OUT OF CALIBRATION" and serviced.[7]

Caption: Workflow for Melting Point Apparatus Calibration.

Methodology: Melting Point Determination of trans-4-Methylcyclohexanamine Hydrochloride

Expertise & Causality: Each step in this protocol is designed to mitigate potential errors and ensure a result that accurately reflects the properties of the substance.

-

Sample Preparation (The Foundation of Accuracy):

-

Drying: Dry the sample in a desiccator over a suitable drying agent (e.g., P₂O₅) for at least 48 hours.[3] Rationale: This removes adsorbed water, a common impurity that would artificially depress and broaden the melting range.

-

Grinding: Using a clean mortar and pestle, gently grind the crystalline sample into a fine, homogeneous powder.[3] Rationale: A fine powder ensures uniform heat transfer throughout the sample and efficient, tight packing in the capillary tube, preventing air pockets that can cause inaccurate readings.

-

-

Capillary Packing (Ensuring Consistency):

-

Press the open end of a capillary tube into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder firmly into the sealed end. A long glass tube can be used to drop the capillary through, facilitating packing.[9]

-

The final packed sample height should be 2-3 mm. Rationale: Too much sample leads to a larger temperature differential across the material, resulting in a broader apparent melting range. Too little sample is difficult to observe.

-

-

Instrumental Analysis (A Two-Stage Approach):

-

Stage 1 (Rapid Estimation): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (5-10°C/min).[9] This provides a ballpark range. Allow the apparatus to cool to at least 20°C below this approximate range before proceeding.

-

Stage 2 (Precise Determination): Place the packed capillary into the apparatus. Set the starting temperature to ~20°C below the estimated melting point.[9] Heat at a rate of 1-2°C per minute.[5][9] Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for the precise observation of the phase transition.

-

-

Observation and Recording (Defining the Range):

-

Record temperature T1 : The temperature at which the first drop of liquid becomes visible within the sample.

-

Record temperature T2 : The temperature at which the last solid crystal melts, and the sample is completely liquid.

-

The result is reported as the range: T1 - T2 .

-

Perform the determination in triplicate to ensure reproducibility.

-

Caption: Workflow for Sample Melting Point Determination.

Part 3: Data Interpretation and Troubleshooting

Expected Results

The melting point of trans-4-Methylcyclohexanamine hydrochloride is reported in the literature. This value serves as the benchmark for comparison.

| Compound | CAS Number | Reported Melting Point (°C) |

| trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7 | 260[10] |

Note: This value should be confirmed against the certificate of analysis for the specific lot being tested.

Interpreting Observations

| Observation | Interpretation |

| Sharp melting range (e.g., 259.5 - 260.5°C) | Indicates high purity of the sample. |

| Depressed and broad range (e.g., 252 - 257°C) | Suggests the presence of impurities (e.g., residual solvent, moisture, cis-isomer). |

| Discoloration or charring before melting | Indicates thermal decomposition of the sample. This should be noted in the report. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Corrective Action(s) |

| Inconsistent, non-reproducible results | 1. Inhomogeneous sample. 2. Inconsistent packing of capillary. | 1. Ensure sample is thoroughly ground and mixed. 2. Practice consistent capillary packing to the same height (2-3 mm). |

| Broad range for a known pure sample | 1. Heating rate too fast. 2. Sample not adequately dried. 3. Poor packing (air pockets). | 1. Reduce heating ramp to 1°C/min.[5] 2. Re-dry the sample under vacuum or in a desiccator. 3. Re-pack capillary, ensuring firm packing. |

| Observed MP is consistently high or low | 1. Instrument out of calibration. | 1. Perform a multi-point calibration with certified standards and apply correction or service the instrument.[7][9] |

| Sample disappears or sublimes | The substance is changing from solid to gas directly. | Use a sealed capillary tube for the determination. (Note: This is less common for salts). |

Conclusion

The determination of the melting point of trans-4-Methylcyclohexanamine hydrochloride is a fundamental analytical procedure that provides critical insight into its identity and purity. By integrating a sound theoretical understanding with a meticulous and self-validating experimental protocol, researchers and drug development professionals can generate highly reliable and defensible data. Adherence to proper sample preparation, instrument calibration, and a controlled heating rate are not merely procedural steps, but are essential pillars supporting the scientific integrity of the result.

References

-

Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

-

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?[Link]

-

University of Calgary. Melting point determination. [Link]

-

Scribd. SOP For Melting Point Calibration. [Link]

-

Autech Industry Co., Limited. (2024). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. [Link]

-

CSU Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

-

Pharma Beginners. (2020). Operation and Calibration of Melting Point Apparatus. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Science Labs. Determination of Melting Point. [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

-

Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. [Link]

-

Chemistry For Everyone. (2025). What Affects Melting Point Of Organic Compounds?[Link]

-

JoVE. (2020). Melting Points. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Video: Melting Points - Concept [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 8. scribd.com [scribd.com]

- 9. csub.edu [csub.edu]

- 10. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-Depth Spectroscopic and Structural Elucidation of trans-4-Methylcyclohexanamine Hydrochloride

Introduction

trans-4-Methylcyclohexanamine hydrochloride is a substituted cycloaliphatic amine salt with applications as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The precise confirmation of its molecular structure, including its stereochemistry, is paramount for ensuring the quality, efficacy, and safety of downstream products. This technical guide provides a comprehensive overview of the analytical methodologies used to unequivocally characterize this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed interpretation of the resulting spectral data. This multi-technique approach provides an orthogonal and self-validating system for structural verification, a cornerstone of modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the spatial relationships between them.

Causality Behind Experimental Choices

For a molecule like trans-4-Methylcyclohexanamine hydrochloride, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their stereochemical arrangement. ¹³C NMR reveals the number of non-equivalent carbons and their chemical environment. The choice of a deuterated solvent is critical; it dissolves the analyte and provides a deuterium signal for the instrument to "lock" onto, which corrects for minor drifts in the magnetic field during the experiment.[2] Deuterated water (D₂O) or methanol-d₄ are suitable choices for this polar, salt-like compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sample of approximately 5-10 mg of trans-4-Methylcyclohexanamine hydrochloride is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, 99.9%).[3][4]

-

Homogenization: The solution is vortexed until the sample is fully dissolved, ensuring a homogenous solution free of particulates, which can degrade spectral quality.[4]

-

Transfer: The clear solution is transferred into a standard 5 mm NMR tube. The filling height should be a minimum of 5 cm (approximately 0.7 mL) to ensure it is within the detection region of the NMR coil.[5][6]

-

Data Acquisition: The NMR tube is placed in the spectrometer. Data is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data & Interpretation

The trans- stereochemistry and the chair conformation of the cyclohexyl ring are key to interpreting the spectrum. The proton on the carbon bearing the ammonium group (C1) and the proton on the carbon with the methyl group (C4) are both in axial positions, leading to characteristic splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.1 | Multiplet | 1H | H-1 (axial) |

| ~1.9-2.1 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |

| ~1.4-1.6 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |

| ~1.3 | Multiplet | 1H | H-4 (axial) |

| ~0.9 | Doublet | 3H | -CH₃ |

Interpretation: The downfield signal around 3.1 ppm is characteristic of the proton attached to the carbon bearing the electron-withdrawing ammonium group (-NH₃⁺). The methyl group appears as an upfield doublet, split by the single proton on C4. The remaining cyclohexyl protons overlap in the 1.3-2.1 ppm region, forming complex multiplets.

¹³C NMR Spectral Data & Interpretation

Due to the symmetry of the trans-1,4-disubstituted ring, only four distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data [7]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~50.1 | C-1 (CH-NH₃⁺) |

| ~32.9 | C-2, C-6 |

| ~30.5 | C-3, C-5 |

| ~30.1 | C-4 (CH-CH₃) |

| ~21.5 | -CH₃ |

Interpretation: The carbon atom bonded to the ammonium group (C1) is the most deshielded, appearing furthest downfield. The methyl carbon is the most shielded, appearing furthest upfield. The remaining pairs of symmetric carbons (C2/C6 and C3/C5) appear in the aliphatic region.

Analytical Workflow Visualization

The overall process for spectroscopic characterization can be visualized as a logical flow from sample receipt to final structural confirmation.

Caption: Overall workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying the presence of key functional groups.

Principle of IR Spectroscopy

When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The energy at which these vibrations occur is absorbed, creating a characteristic spectrum. For trans-4-Methylcyclohexanamine hydrochloride, we expect to see characteristic absorptions for N-H bonds (from the ammonium salt), C-H bonds, and C-N bonds.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for IR because it requires minimal to no sample preparation for solids and liquids.[8][9]

-

Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is collected to subtract atmospheric and instrument-related absorptions.[10]

-

Sample Application: A small amount of the solid trans-4-Methylcyclohexanamine hydrochloride powder is placed directly onto the ATR crystal.

-

Pressure Application: A press is used to ensure firm, uniform contact between the solid sample and the crystal surface.[11]

-

Data Collection: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) and wiped dry.

IR Spectral Data & Interpretation

The IR spectrum provides a distinct fingerprint for the molecule, confirming the presence of the ammonium and alkyl functionalities.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2800-3100 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |

| ~2850-2950 | Strong | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1500-1600 | Medium | N-H Bend | Ammonium (-NH₃⁺) |

| ~1450 | Medium | C-H Bend | Alkyl (CH₂, CH₃) |

Interpretation: The most prominent feature is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. This band overlaps with the sharp C-H stretching vibrations of the methyl and cyclohexyl groups. The bending vibration for the N-H bond appears in the 1600-1500 cm⁻¹ region.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Utility of MS Analysis

For this compound, Electron Ionization (EI) is a suitable "hard" ionization technique.[12] It uses a high-energy electron beam (typically 70 eV) to ionize the molecule, causing it to fragment in a reproducible manner.[13][14] While this often prevents the observation of the molecular ion of the intact salt, it provides a fragmentation pattern of the free amine (C₇H₁₅N, MW: 113.20), which is highly useful for structural confirmation.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The high vacuum of the instrument causes the sample to volatilize.[13]

-